molecular formula C20H36S B8053077 3-(2-Hexyldecyl)thiophene

3-(2-Hexyldecyl)thiophene

Cat. No. B8053077
M. Wt: 308.6 g/mol
InChI Key: HDFZTBJTNXTFAS-UHFFFAOYSA-N
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Description

3-(2-Hexyldecyl)thiophene is a useful research compound. Its molecular formula is C20H36S and its molecular weight is 308.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Hexyldecyl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Hexyldecyl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photochemical and Thermal Stability in Solar Cells

    P3HT is widely used in organic solar cells, but it suffers from poor photochemical and thermal stability under ambient atmosphere. This instability leads to a reduced lifetime of the solar cells. Research has shown that oxidation involves the radical oxidation of the n-hexyl side-chains and the degradation of the thiophene rings, leading to a loss of π-conjugation and bleaching of the sample (Manceau et al., 2009).

  • Field-Effect Transistors (FETs)

    The mesoscale crystalline morphology of P3HT thin films can be manipulated by changing solution processing conditions. This manipulation affects the charge-carrier mobility in P3HT thin-film transistor devices (Yang et al., 2005).

  • Thermodynamic Characteristics

    Despite its extensive use, the precise crystalline structure and thermodynamic characteristics of P3HT are not well defined. However, recent research provides more certainty in defining these characteristics, crucial for electrical and photovoltaic applications (Lee & Dadmun, 2014).

  • Optical Properties and Solid-State Emission

    Postfunctionalization of P3HT enables the systematic study of the electronic and steric effects of various functional groups on the optical and photophysical properties of 3,4-disubstituted poly(thiophene)s. This process affects the fluorescence yield and solid-state emission (Li, Vamvounis, & Holdcroft, 2002).

  • Polymerization Techniques

    A study on palladium-catalyzed oxidative direct arylation polymerization (Oxi-DArP) of an ester-functionalized thiophene demonstrates the development of high-quality polymers under mild conditions, expanding on synthetic methods for high-quality polymers promoted by carbonyl directing groups (Gobalasingham, Noh, & Thompson, 2016).

properties

IUPAC Name

3-(2-hexyldecyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36S/c1-3-5-7-9-10-12-14-19(13-11-8-6-4-2)17-20-15-16-21-18-20/h15-16,18-19H,3-14,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFZTBJTNXTFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCC)CC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Hexyldecyl)thiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
B Yin, S Pang, Z Chen, W Deng, Z Liu, C Duan… - researchgate.net
General information: The synthesis route of PTTzF is shown in Figure S1. The compounds 3-(2-hexyldecyl)-thiophene (2), 2-bromo-3-(2-hexyldecyl)-thiophene (3), 3-(2-hexyldecyl)-…
Number of citations: 0 www.researchgate.net
P Wan, C An, T Zhang, K Ma, N Liang, Y Xu… - Polymer …, 2020 - pubs.rsc.org
Two conjugated donor polymers (PBTz-1 and PBTz-2) based on benzo[1,2-b:4,5-b′]dithiophene and thiazolothiazole (TzTz) with different side chain (2-hexyldecyl) positions were …
Number of citations: 29 pubs.rsc.org
H Tang, J Ning, K Wang, H Liu, X Lu… - ACS Applied Energy …, 2023 - ACS Publications
Two polymer donors with dithieno[3,2-e:2′,3′-g]-2,1,3-benzoselenadiazole (DTBSe) as electron-deficient (A) units and alkylthiophene derivatives as conjugated π units between A …
Number of citations: 4 pubs.acs.org
YM Katba-Bader, L Meng, C Guan, Y Qin - Polymer, 2021 - Elsevier
Poly(thienylene vinylene) (PTV) is one of the prototypical conjugated polymers (CPs) that has received relatively little attention. The insertion of one small double bond between every …
Number of citations: 1 www.sciencedirect.com
AV Akkuratov, SL Nikitenko, AS Kozlov, PM Kuznetsov… - Solar Energy, 2020 - Elsevier
One of the major challenges in the field of organic photovoltaics is associated with high-throughput manufacturing of efficient and stable organic solar cells. Practical realization of …
Number of citations: 19 www.sciencedirect.com
H Mori, R Takahashi, Y Nishihara - Journal of Polymer Science …, 2018 - Wiley Online Library
A phenanthrodithiophene (PDT)‐difluorobenzoxadiazole (DFBO) copolymer, P‐PDT‐DFBO, was synthesized and characterized. Replacing a thiadiazole with an oxadiazole ring gives …
Number of citations: 1 onlinelibrary.wiley.com
CH Cho, H Kang, TE Kang, HH Cho, SC Yoon… - Chemical …, 2011 - pubs.rsc.org
A simple and efficient approach of controlling the side-chain density in the electron donating polymers has been demonstrated to tune their 3-D packing structure and HOMO level, …
Number of citations: 46 pubs.rsc.org
Y Asanuma, H Mori, R Takahashi… - Journal of Materials …, 2019 - pubs.rsc.org
A new class of an acceptor unit, vinylene-bridged 5,6-difluorobenzothiadiazole FBTzE, has been developed. Palladium-catalyzed Migita–Kosugi–Stille coupling reactions of 1 with 2, …
Number of citations: 11 pubs.rsc.org
YK Bader - 2021 - search.proquest.com
Poly (thienylene vinylene) s (PTVs) is special a class of conjugated polymers (CPs) that show remarkable optoelectronic properties and promising applications. The main reason that …
Number of citations: 0 search.proquest.com
YM Katba Bader - 2021 - digitalrepository.unm.edu
Poly (thienylene vinylene) s (PTVs) is special a class of conjugated polymers (CPs) that show remarkable optoelectronic properties and promising applications. The main reason that …
Number of citations: 0 digitalrepository.unm.edu

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